2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial component in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester typically involves the reaction of 2-phenyl-6-trifluoromethyl-nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:
- Dissolve 2-phenyl-6-trifluoromethyl-nicotinic acid in ethanol.
- Add a catalytic amount of sulfuric acid or hydrochloric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with sodium bicarbonate.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Phenyl-6-trifluoromethyl-nicotinic acid.
Reduction: 2-Phenyl-6-trifluoromethyl-nicotinic alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-6-trifluoromethyl-nicotinic acid.
- 2-Phenyl-6-trifluoromethyl-nicotinic alcohol.
- 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives .
Uniqueness
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is unique due to its ester functional group, which imparts distinct physicochemical properties compared to its acid and alcohol counterparts. The ester group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability .
Properties
IUPAC Name |
ethyl 2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-8-9-12(15(16,17)18)19-13(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQZUXXKJZWGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.